Ceapin-A7 Demonstrates 7.6x Improved Potency Over Predecessor Ceapin-A1 in ERSE-Luciferase Reporter Assay
Ceapin-A7 was derived from a structure-activity relationship (SAR) optimization of the initial screen hit, Ceapin-A1. In a head-to-head comparison, Ceapin-A7 exhibits significantly enhanced potency in inhibiting ATF6α-driven transcriptional activity. Specifically, Ceapin-A7 achieved an IC50 of 0.59 μM (590 nM) in an ERSE-luciferase reporter assay in HEK293T cells, whereas its predecessor, Ceapin-A1, demonstrated an IC50 of 4.5 μM under identical assay conditions (100 nM thapsigargin-induced ER stress) [1]. This represents an approximate 7.6-fold improvement in potency, validating the compound's optimized structure for more effective ATF6α blockade.
| Evidence Dimension | Inhibition of ATF6α-driven ERSE-luciferase activity |
|---|---|
| Target Compound Data | IC50 = 0.59 μM (590 nM) |
| Comparator Or Baseline | Ceapin-A1: IC50 = 4.5 μM |
| Quantified Difference | Approximately 7.6-fold improvement in potency |
| Conditions | HEK293T cells with stably integrated ERSE-luciferase reporter; ER stress induced with 100 nM thapsigargin (Tg); 9-hour treatment. |
Why This Matters
This quantitative potency improvement ensures that Ceapin-A7 can achieve effective ATF6α blockade at lower concentrations, reducing the risk of off-target effects and conserving compound usage in cost-sensitive, large-scale experiments.
- [1] Gallagher CM, et al. Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch. eLife. 2016;5:e11878. Figure 4D. doi:10.7554/eLife.11878 View Source
